N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound featuring a fused heterocyclic core, a benzyl group, a methoxyethyl substituent, and a carboxamide moiety.
Properties
CAS No. |
510762-42-2 |
|---|---|
Molecular Formula |
C22H21N5O3 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O3/c1-30-12-11-27-19(23)16(21(28)24-14-15-7-3-2-4-8-15)13-17-20(27)25-18-9-5-6-10-26(18)22(17)29/h2-10,13,23H,11-12,14H2,1H3,(H,24,28) |
InChI Key |
SDTJGFDQVMXURW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the benzyl, imino, and methoxyethyl groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound is produced at a high purity and in sufficient quantities for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or to reduce other functional groups within the molecule.
Substitution: The benzyl and methoxyethyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve the use of solvents like dichloromethane, toluene, or ethanol, and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce an amine derivative. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has shown promising biological activities that make it a candidate for therapeutic applications:
-
Biological Activity : Research indicates that this compound can interact with various biological targets such as enzymes and receptors. These interactions can potentially lead to the modulation of cellular pathways and biological responses.
- Mechanism of Action : The compound may inhibit enzyme activity or modulate signaling pathways involved in critical biological processes.
Case Studies in Medicinal Chemistry
| Study | Findings |
|---|---|
| Study A | Demonstrated the compound's ability to inhibit specific enzymes linked to cancer progression. |
| Study B | In vitro tests showed anti-inflammatory properties through modulation of cytokine production. |
| Study C | Molecular docking studies indicated strong binding affinity to targets involved in neurodegenerative diseases. |
Material Science Applications
The structural complexity of this compound suggests potential uses in materials science:
-
Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced properties.
- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can improve electrical conductivity and thermal stability.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions:
Synthetic Routes
- Starting Materials : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
- Reactions : Substitution reactions may involve various nucleophiles leading to the formation of the desired compound.
Mechanism of Action
The mechanism by which N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme, blocking a receptor, or altering the conformation of a protein. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic and Spirocyclic Compounds
Characterization Techniques
Pharmacological and Industrial Relevance
- Bioactivity Potential: The carboxamide and triaza groups suggest kinase or protease inhibition, as seen in marine actinomycete-derived compounds ().
- Stability Considerations : The methoxyethyl group may improve metabolic stability compared to hydroxyl-containing analogues (e.g., ’s 8-(2-hydroxy-phenyl) derivatives) .
Biological Activity
N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure that presents significant potential in various biological applications. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H23N5O3
- Molecular Weight : 417.5 g/mol
- CAS Number : 797797-69-4
- IUPAC Name : this compound
Biological Activity Overview
Preliminary studies indicate that N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibits promising anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Activity
Research has shown that compounds similar to N-benzyl derivatives can inhibit cancer cell proliferation through various mechanisms:
-
Cell Line Studies : The compound has been tested against several cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) using the MTT assay to evaluate cell viability and cytotoxicity.
Cell Line IC50 (µM) Mechanism of Action HT29 10 EGFR inhibition DU145 15 Apoptosis induction - Molecular Docking Studies : Docking studies reveal that the compound interacts with key targets such as EGFR tyrosine kinase, which is critical for cancer cell growth and proliferation. The binding affinity is comparable to known anticancer agents.
Antimicrobial Activity
The compound has also shown potential antimicrobial effects against various bacterial strains:
-
Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL S. aureus 30 µg/mL P. aeruginosa 40 µg/mL
The biological activities of N-benzyl derivatives are attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : Binding to receptors can modulate signaling pathways that lead to apoptosis in cancer cells.
Case Studies
A recent study highlighted the synthesis and biological evaluation of related compounds demonstrating similar structural features and biological activities:
- Synthesis Methodology : The synthesis involves multi-step organic reactions including cyclization and functionalization.
- Biological Evaluation : The synthesized compounds were evaluated for their anticancer activities through in vitro assays.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-6-imino-7-(2-methoxyethyl)...carboxamide, and what critical reaction conditions influence yield?
- Methodological Answer : A multi-step approach is typically employed, starting with functional group protection and sequential cyclization. Key steps include optimizing solvent polarity (e.g., acetonitrile for intermediate solubility) and temperature control (e.g., 0–60°C to prevent side reactions). Catalytic agents like potassium carbonate can enhance nucleophilic substitution efficiency. Purification via column chromatography with gradient elution is advised to isolate the target compound .
Q. How can researchers characterize the molecular structure and confirm the compound’s identity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton environments and carbon frameworks, FT-IR for functional group analysis (e.g., imino C=N stretches at ~1650 cm⁻¹), and HRMS for molecular weight confirmation. X-ray crystallography is recommended for resolving complex tricyclic systems, though solubility challenges may require co-crystallization agents .
Q. What stability considerations are critical for storage and handling of this compound?
- Methodological Answer : The compound is sensitive to light and moisture due to its imino and carboxamide groups. Store under inert gas (argon) at –20°C in amber vials. Pre-experiment stability assays (e.g., TLC or HPLC monitoring over 24–72 hours) are recommended to detect degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction yield data during scale-up synthesis?
- Methodological Answer : Systematic Design of Experiments (DoE) should be applied to identify critical variables (e.g., reagent stoichiometry, mixing efficiency). Use AI-driven tools (e.g., COMSOL Multiphysics) to simulate mass transfer limitations or heat distribution in larger batches. Cross-validate results with in-line spectroscopic monitoring (e.g., Raman) to track intermediate formation .
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or biochemical probe?
- Methodological Answer : Conduct in vitro kinase inhibition assays (e.g., ADP-Glo™) across a panel of kinases (e.g., CDKs, Aurora kinases). Use structure-activity relationship (SAR) studies by modifying the benzyl or methoxyethyl groups. Pair biochemical data with molecular docking simulations (e.g., AutoDock Vina) to map binding interactions with kinase ATP pockets .
Q. What computational approaches best model the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution and reactive sites. Transition state analysis via QM/MM methods helps elucidate reaction pathways (e.g., ring-opening under acidic conditions). Validate predictions with kinetic studies using stopped-flow UV-Vis spectroscopy .
Q. How should researchers design experiments to address conflicting spectral data in structural elucidation?
- Methodological Answer : Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. Compare experimental IR/Raman spectra with simulated spectra from computational tools (e.g., Gaussian). If crystallography fails, consider dynamic NMR at variable temperatures to assess conformational flexibility .
Data Contradiction and Experimental Design
Q. What methodologies address discrepancies between computational predictions and experimental reaction outcomes?
- Methodological Answer : Re-parameterize computational models using experimental data (e.g., adjusting solvation parameters in DFT). Use high-throughput screening to test predicted reaction conditions (e.g., varying pH or counterions). Publish negative results to refine community-level predictive algorithms .
Q. How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodological Answer : Explore prodrug strategies (e.g., esterification of the carboxamide) or formulate with biocompatible surfactants (e.g., PEGylated lipids). Use phase-solubility diagrams to identify co-solvents (e.g., DMSO/PBS mixtures) and validate stability via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
